Demethyl Naproxen Sulfate

Description

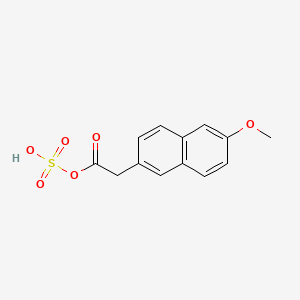

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

sulfo 2-(6-methoxynaphthalen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGMUYHLFAZNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747476 | |

| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-61-3 | |

| Record name | (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Enzymology of Demethyl Naproxen Sulfate Formation and Further Metabolism

O-Demethylation of Naproxen (B1676952) to 6-O-Desmethylnaproxen (DMN)

The initial and rate-limiting step in the formation of Demethyl Naproxen Sulfate (B86663) is the O-demethylation of naproxen. This Phase I metabolic reaction converts naproxen into its major metabolite, 6-O-desmethylnaproxen (DMN). nih.gov This process is crucial as it introduces a hydroxyl group, a necessary structural feature for the subsequent sulfation reaction. researchgate.net

Role of Cytochrome P450 Isoenzymes (CYP1A2, CYP2C9) in DMN Formation

The O-demethylation of naproxen is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. scialert.net Specifically, research has identified CYP1A2 and CYP2C9 as the primary isoforms responsible for this biotransformation in the human liver. nih.govmedchemexpress.comcpicpgx.org

Studies utilizing human liver microsomes and cDNA-expressed enzymes have confirmed the involvement of both CYP1A2 and CYP2C9 in the O-demethylation of both R- and S-naproxen. nih.gov Inhibition studies have further elucidated their respective contributions. The use of sulfaphenazole, a specific inhibitor of CYP2C9, resulted in a significant reduction in the microsomal O-demethylation of both R- and S-naproxen by 43% and 47%, respectively. nih.gov Similarly, the CYP1A2 inhibitor, furafylline, decreased the O-demethylation of R- and S-naproxen by 38% and 28%, respectively. nih.gov These findings underscore that CYP2C9 and CYP1A2 are jointly responsible for the bulk of naproxen's O-demethylation in the human liver. nih.gov

Further investigations have also pointed to the involvement of CYP2C8, although its role appears to be less prominent than that of CYP1A2 and CYP2C9. colab.wsnih.gov While other CYP isoforms were investigated, they showed little to no effect on this specific metabolic pathway. nih.gov

Stereoselectivity in the Biotransformation of Naproxen to DMN

The biotransformation of naproxen to DMN does not exhibit significant stereoselectivity. Both the R- and S-enantiomers of naproxen are O-demethylated by human liver microsomes. nih.gov Kinetic studies have shown similar apparent Michaelis-Menten constant (Km) values for both enantiomers, with a mean of 123 µM for R-naproxen and 143 µM for S-naproxen. nih.gov This indicates that the enzymes involved, primarily CYP1A2 and CYP2C9, metabolize both forms of naproxen with comparable efficiency.

Sulfation of 6-O-Desmethylnaproxen to Demethyl Naproxen Sulfate

Following its formation, 6-O-desmethylnaproxen undergoes a Phase II conjugation reaction known as sulfation. This process, which attaches a sulfonate group to the hydroxyl group of DMN, results in the formation of this compound. lcms.cz This step significantly increases the water solubility of the metabolite, facilitating its excretion from the body.

Identification and Characterization of Human Cytosolic Sulfotransferases (SULTs) Mediating Sulfation (e.g., SULT1A1, SULT1B1, SULT1E1)

The sulfation of DMN is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). researchgate.net Extensive research has identified several SULT isoforms capable of conjugating DMN. Specifically, SULT1A1, SULT1B1, and SULT1E1 have been shown to be active in the sulfation of DMN. nih.govnih.govdrugbank.com

Among these, SULT1A1 is considered the primary enzyme responsible for DMN sulfation. nih.govresearchgate.netresearchgate.net This is attributed to its high affinity for DMN and its abundant expression in the human liver and intestines. nih.govnih.gov While SULT1B1 and SULT1E1 also contribute to this metabolic pathway, they exhibit a lower affinity for DMN compared to SULT1A1. nih.govnih.gov Other SULT isoforms, such as those in the SULT2 family (SULT2A1 and SULT2B1b), have been found to have no reactivity with DMN. nih.govnih.gov

Enzymatic Kinetics and Substrate Specificity of SULT Isoforms

The enzymatic kinetics of the SULT isoforms involved in DMN sulfation have been characterized to understand their efficiency and substrate preference. SULT1A1 demonstrates the highest affinity for DMN, with a reported Km value of 84 µM. nih.govnih.gov In contrast, SULT1B1 and SULT1E1 have significantly higher Km values of 690 µM and 341 µM, respectively, indicating a lower affinity for DMN. nih.govnih.gov

It is noteworthy that the affinity of these SULT isoforms for DMN is considerably lower than their affinity for other substrates like α-naphthol and β-naphthol. nih.govnih.gov The structural features of DMN, particularly the side chain, play a role in its interaction with the SULT enzymes. The presence of a carboxyl group has been shown to inhibit the activity of SULT1A1 and SULT1E1. nih.govnih.gov

| SULT Isoform | Apparent Km (µM) |

|---|---|

| SULT1A1 | 84 |

| SULT1B1 | 690 |

| SULT1E1 | 341 |

Concurrent and Subsequent Conjugation Pathways of 6-O-Desmethylnaproxen

Following its formation, 6-O-desmethylnaproxen undergoes extensive phase II metabolism, primarily through glucuronidation at two distinct functional groups: the carboxylic acid moiety and the phenolic hydroxyl group. nih.govnih.gov These conjugation reactions significantly increase the water solubility of the metabolite, facilitating its excretion from the body. scialert.net In addition to glucuronidation, sulfation of the phenolic group represents another key conjugation pathway for DMN. scialert.netnih.gov The interplay between these pathways determines the metabolic fate of DMN.

The carboxylic acid group of DMN is a primary site for conjugation, leading to the formation of demethyl naproxen acyl glucuronide. nih.gov This reaction involves the covalent linkage of glucuronic acid to the carboxyl group of DMN. nih.gov Studies utilizing human liver microsomes have demonstrated that the formation of DMN acyl glucuronide is a significant metabolic route. nih.govnih.gov However, the kinetic modeling for DMN acyl glucuronidation in human liver microsomes has proven to be complex, with results being inconclusive for a definitive single- or two-enzyme Michaelis-Menten model. nih.govnih.gov This suggests the involvement of multiple UDP-glucuronosyltransferase (UGT) enzymes with varying affinities and capacities. nih.gov

The phenolic hydroxyl group on the naphthalene (B1677914) ring of DMN is another site for glucuronidation, resulting in the formation of desmethylnaproxen (B1198181) phenolic glucuronide. nih.gov Research using human liver microsomes has shown that this pathway exhibits apparent biphasic kinetics in most liver samples studied, which could be adequately described by a two-enzyme Michaelis-Menten model. nih.gov This indicates the involvement of at least two different UGT enzymes, one with high affinity and low capacity, and another with low affinity and high capacity for this conjugation reaction. nih.gov

In some mammalian systems, DMN can undergo further complex conjugation, leading to the formation of diconjugates. A notable example is the identification of a novel acyl glucuronide-sulfate diconjugate of desmethylnaproxen as a major biliary metabolite in rats. scialert.netgriffith.edu.au This diconjugate involves the simultaneous conjugation of a glucuronic acid moiety to the carboxylic acid group (acyl glucuronidation) and a sulfate group to the phenolic hydroxyl group. The formation of such diconjugates highlights the extensive and complex metabolic pathways that can be involved in the elimination of naproxen metabolites.

The glucuronidation of DMN is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov Specific UGT isoforms have been identified as being responsible for the acyl and phenolic glucuronidation of DMN through studies with recombinant human UGTs. nih.govnih.gov

For the acyl glucuronidation of DMN, the following UGT isoforms have been shown to be active:

UGT1A1

UGT1A3

UGT1A6

UGT1A7

UGT1A9

UGT1A10

UGT2B7 nih.govnih.govresearchgate.net

For the phenolic glucuronidation of DMN, the key UGT isoforms identified are:

UGT1A1

UGT1A7

UGT1A9

It is noteworthy that UGT1A3, UGT1A6, and UGT2B7 were found to only form the acyl glucuronide of DMN, whereas UGT1A1, UGT1A7, UGT1A9, and UGT1A10 are capable of catalyzing both phenolic and acyl glucuronidation. nih.govnih.gov

Formation of Complex Diconjugates (e.g., Acyl Glucuronide-Sulfate Diconjugate)

Comparative Biotransformation Studies of Naproxen and this compound

In vitro studies using human liver microsomes have been instrumental in comparing the biotransformation of naproxen and its primary metabolite, 6-O-desmethylnaproxen. These studies have revealed distinct kinetic profiles for the glucuronidation of each compound.

Naproxen acyl glucuronidation in human liver microsomes consistently follows biphasic kinetics, indicating the involvement of both high- and low-affinity UGT enzymes. nih.govnih.gov The high-affinity component is primarily attributed to UGT2B7. nih.govnih.gov In contrast, the kinetics of DMN glucuronidation are more complex. As mentioned, phenolic glucuronidation of DMN also exhibits biphasic kinetics in most cases, while the model for acyl glucuronidation is less clear. nih.gov

The following table summarizes the kinetic parameters for the glucuronidation of naproxen and DMN in human liver microsomes:

| Substrate | Conjugation Pathway | Kinetic Model | High-Affinity Km (µM) | Low-Affinity Km (µM) |

| Naproxen | Acyl Glucuronidation | Biphasic | 29 ± 13 | 473 ± 108 |

| DMN | Phenolic Glucuronidation | Biphasic (in most livers) | 126 ± 117 | 3704 ± 1219 |

| DMN | Acyl Glucuronidation | Inconclusive | - | - |

| Data derived from studies on human liver microsomes. nih.govnih.gov |

Further comparative studies have been conducted in other mammalian systems. For instance, an in vitro study using a mouse connective tissue fibroblast cell line (L929) evaluated the effects of both naproxen and DMN. researchgate.net While not a metabolic study in the traditional sense, it provides a comparative biological context for the parent drug and its metabolite.

The following table details the UGT isoforms involved in the glucuronidation of naproxen and DMN:

| UGT Isoform | Naproxen Acyl Glucuronidation | DMN Acyl Glucuronidation | DMN Phenolic Glucuronidation |

| UGT1A1 | Yes | Yes | Yes |

| UGT1A3 | Yes | Yes | No |

| UGT1A6 | Yes | Yes | No |

| UGT1A7 | Yes | Yes | Yes |

| UGT1A8 | Yes | - | - |

| UGT1A9 | Yes | Yes | Yes |

| UGT1A10 | Yes | Yes | Yes |

| UGT2B7 | Yes (High-affinity) | Yes | No |

| Data from studies with recombinant human UGTs. nih.govnih.govresearchgate.net |

Microbial Transformation Models for Metabolite Production and Pathway Elucidation

Microbial systems serve as valuable in vitro models for predicting and producing metabolites of xenobiotics, including pharmaceuticals like naproxen. nih.gov These models can mimic mammalian metabolism, offering a cost-effective and scalable method for generating and studying drug metabolites. nih.govamegroups.cn Fungi, in particular the genus Cunninghamella, have demonstrated a significant capacity to not only carry out Phase I metabolic reactions but also subsequent Phase II conjugations, mirroring pathways observed in mammals. amegroups.cn

Research has shown that certain fungal strains can transform naproxen into its primary Phase I metabolite, O-desmethylnaproxen (also known as O-demethyl naproxen), and further metabolize it to the Phase II conjugate, this compound (also referred to as desmethylnaproxen-6-O-sulfate). nih.govamegroups.cnebi.ac.uk This capability highlights the utility of microbial models in elucidating the biochemical pathways involved in the formation and subsequent metabolism of this specific compound.

Detailed Research Findings

Studies utilizing various strains of Cunninghamella have successfully demonstrated the production of this compound from naproxen. The transformation process typically involves an initial O-demethylation of naproxen to form O-desmethylnaproxen. amegroups.cningentaconnect.com This intermediate is then subjected to a sulfation reaction to yield this compound. amegroups.cningentaconnect.com

The efficiency of this two-step transformation varies among different fungal species and even between strains of the same species. For instance, in a comparative study, Cunninghamella blakesleana and Cunninghamella echinulata were both found to produce this compound, but in different ratios relative to its precursor, O-desmethylnaproxen. amegroups.cn In contrast, Cunninghamella elegans was shown to primarily produce the Phase I metabolite, O-desmethylnaproxen, with negligible formation of the sulfated conjugate under the studied conditions. amegroups.cn This suggests a difference in the enzymatic machinery, specifically the presence or activity of sulfotransferases, among these strains. amegroups.cn

The biotransformation of naproxen by these microorganisms is not limited to sulfation. Other metabolic pathways, such as hydroxylation, can also occur, leading to a variety of metabolites. ingentaconnect.comd-nb.info However, the formation of this compound is a notable example of a microbial system replicating a specific mammalian conjugation pathway. amegroups.cnebi.ac.uk

The enzymes responsible for the sulfation of O-desmethylnaproxen in these microbial models are analogous to mammalian sulfotransferases (SULTs). ebi.ac.uk In humans, specific SULT isoforms, such as SULT1A1, SULT1B1, and SULT1E1, are known to catalyze the sulfation of O-desmethylnaproxen. ebi.ac.uk The ability of fungi like Cunninghamella to perform this reaction indicates the presence of enzymes with similar catalytic functions. amegroups.cn

While fungi are prominent models for producing sulfated metabolites, bacterial transformation of naproxen has also been extensively studied. Bacterial degradation of naproxen often proceeds through O-desmethylnaproxen as a key intermediate. nih.govnih.gov However, the subsequent pathways in bacteria typically involve ring cleavage and mineralization rather than conjugation to form sulfates. nih.govresearchgate.netresearchgate.net For example, strains like Bacillus thuringiensis and Planococcus sp. S5 are known to degrade O-desmethylnaproxen further into smaller molecules. nih.govnih.gov The enzymes involved in these bacterial pathways include monooxygenases and dioxygenases. nih.govpjmonline.org

The following tables summarize the findings from key microbial transformation studies focused on the production of naproxen metabolites.

Table 1: Microbial Transformation of Naproxen by Cunninghamella Species

| Microbial Strain | Metabolite 1 (Relative %) | Metabolite 2 (Relative %) | Reference |

|---|---|---|---|

| Cunninghamella blakesleana AS 3.153 | O-desmethylnaproxen (77%) | This compound (22%) | amegroups.cn |

| Cunninghamella echinulata AS 3.2004 | O-desmethylnaproxen (63%) | This compound (8%) | amegroups.cn |

Table 2: Other Microbial Transformations of Naproxen and its Metabolites

| Microbial Strain | Key Transformation(s) | Key Enzymes Implicated | Reference |

|---|---|---|---|

| Aspergillus niger ATCC 9142 | O-demethylation, Hydroxylation | - | ingentaconnect.com |

| Bacillus thuringiensis B1(2015b) | O-demethylation followed by ring cleavage | Dioxygenases | nih.gov |

| Planococcus sp. S5 | O-demethylation and degradation | Monooxygenase, Dioxygenase | nih.gov |

Analytical Methodologies for the Characterization and Quantification of Demethyl Naproxen Sulfate

Chromatographic Separation Techniques

Chromatography stands as a cornerstone in the separation of complex mixtures, making it an indispensable tool for isolating Demethyl Naproxen (B1676952) Sulfate (B86663) from biological samples. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of Naproxen and its metabolites, including Demethyl Naproxen Sulfate. nih.govimpactfactor.org The versatility of HPLC allows for various column chemistries and mobile phase compositions to be employed, enabling the optimization of separation for specific analytical needs.

Reversed-phase HPLC is commonly utilized, with C18 columns being a popular choice. impactfactor.orgnih.govresearchgate.net For instance, a study successfully separated Naproxen and its main metabolite, 6-O-desmethylnaproxen, using a Shim-Pack XR-ODS column (75 mm x 2.0 mm) with a C18 pre-column. nih.govresearchgate.netplos.org The separation was achieved at 40°C with a mobile phase consisting of methanol (B129727) and 10 mM ammonium (B1175870) acetate (B1210297) (70:30, v/v) at a flow rate of 0.3 mL/min. nih.govresearchgate.netplos.org Another method for the quantification of Naproxen in human plasma utilized a Phenomenex GEMINI C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of Acetonitrile (B52724): 0.5% Triethylamine buffer (50:50; v/v), adjusted to pH 3.5. impactfactor.org

The selection of the mobile phase is critical for achieving optimal separation. A mixture of methanol and ammonium acetate has been shown to be effective. nih.govresearchgate.netplos.org In other applications, a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid is common, as the acid improves ionization and peak shape. ijpsjournal.com A study on the photodegradation of Naproxen employed a mobile phase of acetonitrile-methanol-1% acetic acid in water (40:20:40, v/v/v). researchgate.net The pH of the mobile phase also plays a significant role; for example, a pH of 4.0 was found to provide good resolution between Naproxen and its impurities. scirp.org

The following table summarizes various HPLC systems and column chemistries used in the analysis of Naproxen and its metabolites:

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Shim-Pack XR-ODS (75Lx2.0) with C18 pre-column nih.govresearchgate.netplos.org | Phenomenex GEMINI C18 (150 x 4.6 mm, 5 mm) impactfactor.org | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 μm) scirp.org |

| Mobile Phase | Methanol and 10 mM ammonium acetate (70:30, v/v) nih.govresearchgate.netplos.org | Acetonitrile: 0.5% Triethylamine buffer (50:50; v/v), pH 3.5 impactfactor.org | Gradient of 10 mM monobasic potassium phosphate (B84403) (pH 4.0) and acetonitrile scirp.org |

| Flow Rate | 0.3 mL/min nih.govresearchgate.netplos.org | 1.0 mL/min impactfactor.org | 1.0 mL/min scirp.org |

| Detection | Mass Spectrometry nih.govresearchgate.netplos.org | UV at 230nm impactfactor.org | UV at 235 nm scirp.org |

| Run Time | 5 min nih.govresearchgate.netplos.org | Not Specified | 10 min scirp.org |

Gas Chromatography (GC) is another powerful analytical technique, though its application to non-volatile compounds like this compound requires a derivatization step to increase their volatility. oatext.comoatext.com Derivatization chemically modifies the analyte to make it suitable for GC analysis.

A study on the determination of Naproxen in pharmaceutical preparations utilized N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as a silylating reagent for derivatization prior to GC-Mass Spectrometry (GC-MS) analysis. dergipark.org.tr This method demonstrated good linearity over a concentration range of 0.5-12 µg/mL. dergipark.org.tr The GC-MS was operated in Electron Impact (EI) mode, and the method had a run time of 15 minutes. researchgate.net While this study focused on Naproxen, the principle of derivatization is applicable to its metabolites. However, the requirement for derivatization can add complexity and potential for sample loss or side reactions, making HPLC a more direct approach for such analytes. oatext.comoatext.com

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. oatext.comoatext.com It is particularly advantageous for its short analysis time, low sample volume requirements, and high separation efficiency. oatext.comoatext.com

CE has been successfully applied to the analysis of Naproxen and its metabolites. One study developed a CE method coupled with chemiluminescence (CL) detection for determining Naproxen in human urine. oatext.com The separation was carried out in a 30 mmol L-1 borate (B1201080) buffer at pH 10.0. oatext.com Another application involved the stereoselective determination of S-naproxen using various cyclodextrin (B1172386) derivatives as chiral selectors in a phosphoric acid/triethanolamine buffer at pH 3. nih.gov While direct analysis of this compound by CE is less commonly reported, the technique's proven capability in separating related compounds suggests its potential applicability.

Gas Chromatography (GC) Approaches and Derivatization for Volatilization

Spectroscopic and Mass Spectrometric Detection Methods

Following chromatographic separation, sensitive and specific detection methods are crucial for the identification and quantification of this compound.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a common detection method used in conjunction with HPLC. impactfactor.org It relies on the principle that the analyte absorbs light at a specific wavelength. For Naproxen and its metabolites, detection is often performed at wavelengths around 230 nm or 254 nm. impactfactor.orgamegroups.cn A photodiode array (PDA) detector can acquire a full UV-Vis spectrum at each point in the chromatogram, providing additional qualitative information and aiding in peak purity assessment.

While UV-Vis detection is robust and widely available, its selectivity can be limited, especially in complex biological matrices where other compounds may absorb at similar wavelengths.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of drug metabolites due to its exceptional sensitivity and selectivity. ijpsjournal.com LC-MS/MS allows for the quantification of analytes at very low concentrations and provides structural information for definitive identification.

Several studies have utilized LC-MS/MS for the simultaneous determination of Naproxen and its metabolites. nih.govresearchgate.netplos.org In a typical LC-MS/MS setup, the analyte is first separated by HPLC and then ionized, commonly using electrospray ionization (ESI). ijpsjournal.com The resulting ions are then analyzed by the mass spectrometer. For quantification, selected reaction monitoring (SRM) is often employed, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity.

High-Resolution Mass Spectrometry (HRMS) offers even greater confidence in identification by providing highly accurate mass measurements, which can be used to determine the elemental composition of an analyte. waters.com One study utilized a multi-reflecting time-of-flight (MRT) mass spectrometer to achieve a resolving power of over 200,000 FWHM. lcms.cz This allowed for the confident identification of this compound (m/z 295.03) in human urine, with a mass accuracy of 21 ppb. lcms.cz The fine isotope structure observed with HRMS, showing the presence of isotopes like ¹⁸O, ³³S, and ³⁴S, further confirms the elemental formula of the metabolite. waters.com

The following table details the mass spectrometric parameters used for the analysis of this compound:

| Parameter | LC-MS/MS Method | HRMS Method |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative plos.org | Electrospray Ionization (ESI), Negative lcms.cz |

| Precursor Ion (m/z) | Not Specified | 295.03 ([M-H]⁻) waters.comlcms.cz |

| Product Ions (m/z) | Not Specified | 171, 143 lcms.cz |

| Mass Accuracy | Not Specified | 21 ppb lcms.cz |

| Resolving Power | Not Specified | >200,000 FWHM lcms.cz |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of metabolites, providing unambiguous information about the molecular structure without the need for a reference standard. conicet.gov.ar For this compound, NMR is crucial for confirming the position of both the demethylation and the subsequent sulfation on the naproxen backbone.

The structural identification process typically involves analyzing the ¹H and ¹³C NMR spectra. The transformation from naproxen to desmethylnaproxen (B1198181) is confirmed in the ¹H-NMR spectrum by the disappearance of the characteristic methoxy (B1213986) proton signal (a singlet typically around δ 3.86) and the emergence of a new signal corresponding to the free phenolic proton. amegroups.cn

Subsequent sulfation at the 6-position (the site of demethylation) induces significant chemical shift changes in the neighboring protons and carbons. The electron-withdrawing nature of the sulfate group (–OSO₃⁻) causes a downfield shift (to a higher ppm value) for the aromatic protons on the naphthalene (B1677914) ring, particularly those closest to the substitution site. Two-dimensional (2D-NMR) experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are then used to definitively establish the connectivity between protons and carbons, confirming the precise location of the sulfate conjugate.

Table 1: Representative ¹H-NMR Chemical Shift Data for Naproxen Metabolism Note: The following data is illustrative, based on established principles of NMR spectroscopy. Exact chemical shifts can vary based on solvent and experimental conditions.

| Compound | Key Proton Signals | Typical Chemical Shift (δ, ppm) | Rationale for Change |

| Naproxen | Methoxy Protons (-OCH₃) | ~3.9 | Present in parent drug. |

| Desmethylnaproxen | Methoxy Protons (-OCH₃) | Absent | Loss of methyl group during Phase I metabolism. amegroups.cn |

| Phenolic Proton (-OH) | ~9.7 | Appearance of hydroxyl group post-demethylation. amegroups.cn | |

| This compound | Aromatic Protons (adjacent to -OSO₃⁻) | Shifted Downfield | Electron-withdrawing effect of the sulfate group. |

Directly Coupled HPLC-NMR and HPLC-MS/MS for Metabolite Profiling

For complex biological matrices like urine or plasma, which contain thousands of endogenous signals, direct NMR analysis is often impractical. nih.govresearchgate.net Hyphenated techniques that couple the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detailed detection of NMR and Mass Spectrometry (MS) are essential for metabolite profiling. nih.gov

Directly coupled HPLC-NMR and HPLC-MS/MS provide complementary information for the rapid characterization of drug metabolites. nih.gov In a typical workflow, the biological sample is first subjected to HPLC separation.

HPLC-MS/MS is highly sensitive and provides crucial molecular weight information. For this compound, mass spectrometry would detect the parent ion and specific fragmentation patterns, such as the loss of the SO₃ group (80 Da), confirming the presence of a sulfate conjugate. nih.gov

HPLC-NMR allows for the acquisition of detailed structural data on the separated metabolite peaks. This is particularly valuable for distinguishing between isomers, which may have identical mass spectra but different NMR spectra. nih.gov The combination of these techniques allows for confident identification, even for molecules with NMR-silent fragments like sulfate esters. nih.gov

Sample Preparation and Matrix Effects in Analytical Procedures

Effective sample preparation is a critical step to isolate this compound from complex biological or environmental matrices, remove interferences, and concentrate the analyte before instrumental analysis. researchgate.net

Several extraction techniques can be employed, with the choice depending on the sample matrix, analyte concentration, and required sample purity.

Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning and concentrating analytes from liquid samples. nih.govresearchgate.net For a polar compound like this compound, a reverse-phase sorbent like C18 is often used. The process involves passing the pre-treated sample (e.g., centrifuged urine) through an SPE cartridge, where the analyte is retained. After washing away interferences, the purified analyte is eluted with a suitable organic solvent.

Liquid-Liquid Extraction (LLE): A conventional method that separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). nih.gov

Microextraction Techniques: Modern techniques aim to reduce solvent consumption and improve efficiency. These include Dispersive Liquid-Liquid Microextraction (DLLME) and Hollow Fiber Liquid-Phase Microextraction (HF-LPME), which offer high enrichment factors from small sample volumes. nih.govrsc.org Another innovative approach is magnetic solid-phase extraction (MSPE), which uses magnetic sorbents that can be easily separated from the sample solution using a magnetic field, simplifying the extraction process. researchgate.net

Table 2: Comparison of Extraction Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. researchgate.net | High recovery, good selectivity, easily automated. | Can be more costly than LLE. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. nih.gov | Simple, inexpensive. | Can be labor-intensive, uses larger solvent volumes. |

| Microextraction (e.g., DLLME, HF-LPME) | Miniaturized LLE or SPE to reduce solvent use. nih.govrsc.org | High enrichment, environmentally friendly. | May have lower recovery, can be technically complex. |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. mdpi.com For this compound, this may be necessary to enhance volatility for Gas Chromatography (GC) or to improve ionization efficiency or introduce a fluorescent tag for LC-MS or HPLC-Fluorescence detection. mdpi.com

A common strategy for compounds with polar functional groups like hydroxyls and carboxylic acids, such as naproxen and its metabolites, is silylation. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, making them suitable for GC-MS analysis. dergipark.org.tr Although GC-MS often requires derivatization for polar molecules like naproxen metabolites, LC-MS/MS can typically analyze them directly. oup.com However, derivatization can still be employed in LC-MS to boost sensitivity by one to three orders of magnitude. mdpi.com

Table 3: Potential Derivatization Strategies for this compound

| Method | Reagent Example | Purpose | Analytical Technique |

| Silylation | MSTFA | Increase volatility and thermal stability. dergipark.org.tr | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Alkylation | Trimethylsilyldiazomethane | Protects acidic protons, improves chromatographic behavior. researchgate.net | GC-MS, LC-MS |

| Fluorophore Tagging | Dansyl Chloride | Adds a fluorescent group to the molecule. | HPLC with Fluorescence Detection |

Extraction Techniques from Biological or Environmental Matrices

Validation Parameters for Analytical Methods (e.g., Linearity, Precision, Accuracy, Detection Limits)

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). dergipark.org.tr Validation establishes key performance characteristics of the method.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by calculating a correlation coefficient (r²) from a calibration curve, which should ideally be close to 1.0. iosrphr.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. dergipark.org.tr

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percentage of recovery or relative error. dergipark.org.troup.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. dergipark.org.troup.com

Table 4: Example Validation Parameters for HPLC Quantification of Naproxen Analytes Note: These values are representative examples derived from validated methods for naproxen and serve as a benchmark for methods that would be developed for its metabolites.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.10 - 5.0 µg/mL | oup.com |

| Correlation Coefficient (r²) | > 0.999 | |

| Intra-day Precision (%RSD) | < 4.84% | oup.com |

| Inter-day Precision (%RSD) | < 1.73% | dergipark.org.tr |

| Accuracy (% Relative Error) | < 3.67% | oup.com |

| Limit of Detection (LOD) | 0.03 µg/mL (30 ng/mL) | oup.com |

| Limit of Quantification (LOQ) | 0.10 µg/mL (100 ng/mL) | oup.com |

Chemical Synthesis and Derivatization Strategies for Demethyl Naproxen Sulfate

Laboratory Synthesis Routes for 6-O-Desmethylnaproxen (DMN)

6-O-Desmethylnaproxen (DMN), also known as (S)-2-(6-Hydroxynaphthalen-2-yl)propanoic acid, is the primary Phase I metabolite of naproxen (B1676952). nih.gov Its synthesis in the laboratory is a prerequisite for producing Demethyl Naproxen Sulfate (B86663) and typically involves the demethylation of a naproxen precursor. ontosight.ai

The core of DMN synthesis lies in the cleavage of the methyl ether bond on the naphthalene (B1677914) ring of naproxen. Several reagents and conditions have been established for this transformation.

One common method involves the use of strong acids. For instance, (S)-naproxen can be demethylated by heating it in a mixture of hydrobromic acid and acetic acid. nih.gov This approach leverages the acidic environment to facilitate the removal of the methyl group from the 6-methoxy position.

Another effective and widely used method employs Lewis acids, particularly boron tribromide (BBr₃). This reagent is highly efficient for cleaving aryl methyl ethers. The reaction is typically performed in an appropriate organic solvent, such as dichloromethane (B109758), at reduced temperatures to control its reactivity, followed by a period at ambient temperature to ensure the reaction proceeds to completion. nih.gov

The efficiency and yield of DMN synthesis are highly dependent on the chosen method and the optimization of reaction parameters.

For the hydrobromic acid method, a typical procedure involves heating a mixture of (S)-naproxen (e.g., 10.6 mmol) with 30% hydrobromic acid and acetic acid in water at approximately 105 °C for several hours (e.g., 5 hours). nih.gov After the reaction, the mixture is cooled and poured onto ice-water, causing the DMN product to precipitate. Purification is then carried out, commonly via flash column chromatography using a solvent system like heptane:ethyl acetate (B1210297) (1:1), followed by recrystallization to yield the purified DMN. nih.gov One documented synthesis using this approach yielded 0.6 grams of DMN from the starting amount of naproxen. nih.gov

When using boron tribromide, the reaction is often initiated at 0 °C by adding a 1.0 M solution of BBr₃ in dichloromethane to the naproxen precursor. nih.gov The mixture is then allowed to warm to room temperature and is incubated for a couple of hours. The reaction is subsequently quenched, and the organic product is extracted, dried, and purified, often using flash chromatography. nih.gov

| Method | Reagents | Key Conditions | Purification |

| Acid Hydrolysis | (S)-Naproxen, Hydrobromic acid (30%), Acetic acid, Water | Heat at 105 °C for 5 hours | Flash column chromatography, Recrystallization |

| Lewis Acid Cleavage | Naproxen precursor, Boron tribromide (BBr₃), Dichloromethane | 0 °C to ambient temperature for 2 hours | Flash column chromatography, Recrystallization |

Demethylation Reactions of Naproxen Precursors

Synthetic Pathways for Sulfation of 6-O-Desmethylnaproxen to Demethyl Naproxen Sulfate

The conversion of DMN to this compound involves the sulfation of the phenolic hydroxyl group. In biological systems, this is a Phase II metabolic reaction catalyzed by sulfotransferase (SULT) enzymes, such as SULT1A1, SULT1B1, and SULT1E1, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. nih.govresearchgate.net

For laboratory and commercial production, chemical synthesis is required. While specific, detailed procedures for the sulfation of DMN are not extensively published in peer-reviewed literature, the chemical synthesis of this compound to be used as a reference standard has been reported. researchgate.net The synthesis would rely on standard methods for the sulfation of phenolic compounds. nih.govnih.gov

Common and effective reagents for sulfating phenols include sulfur trioxide-amine complexes. nih.govacs.org

Sulfur Trioxide-Pyridine Complex (SO₃•Pyridine): This is a mild and commonly used sulfating agent. The reaction typically involves dissolving the phenol (B47542) (DMN) in a suitable solvent like pyridine (B92270) or acetonitrile (B52724) and treating it with the SO₃•pyridine complex. nih.govcdnsciencepub.com

Sulfur Trioxide-Dimethylformamide (SO₃•DMF): This complex is another option that can be used for the sulfation of hydroxyl groups under relatively mild conditions. nih.gov

The general procedure involves reacting DMN with the chosen SO₃ complex, sometimes with heating, followed by workup and purification to isolate the sulfate ester salt. nih.gov An alternative, more reactive agent is chlorosulfonic acid (ClSO₃H), though its use requires careful control due to its high reactivity. acs.orgmdpi.com After the reaction, neutralization with a base (e.g., sodium hydroxide (B78521) or a sodium salt) would yield the final sodium salt of this compound.

Preparation of this compound and Related Metabolites as Reference Standards

The availability of high-purity analytical standards is essential for the accurate quantification of drugs and their metabolites in biological samples and pharmaceutical formulations. ontosight.ai this compound and its precursor DMN are prepared via chemical synthesis to serve as such reference standards. researchgate.netmedchemexpress.com

The synthesis follows the pathways described in sections 4.1 and 4.2. The critical factor in preparing a reference standard is the rigorous purification and characterization of the final compound. Following the synthesis, the crude product undergoes extensive purification, typically using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the compound of interest from any unreacted starting materials or side products. amegroups.cn

Once purified, the identity and purity of the standard must be unequivocally confirmed. This is achieved through a battery of analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure. amegroups.cn

Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. amegroups.cn

HPLC is used to determine the purity of the final compound.

The resulting well-characterized, high-purity this compound can then be used to create standard curves for the quantitative analysis of the metabolite in pharmacokinetic and drug metabolism studies. dergipark.org.tr

Derivatization of this compound for Enhanced Specificity in Research Applications

Derivatization is a chemical modification process used to alter the properties of a compound, often to enhance its detectability or improve its separation in analytical methods like Gas Chromatography (GC). While derivatization of the parent drug naproxen is documented, for instance, by converting its carboxylic acid group into an ester, there is a notable lack of published research on the chemical derivatization of its final metabolite, this compound. researchgate.net

The primary reason for this is likely linked to the biochemical purpose of sulfation. The addition of a sulfate group to DMN significantly increases its water solubility and creates an anionic charge, which facilitates its excretion from the body. nih.gov This sulfate ester is chemically stable and generally represents a metabolic endpoint. For most analytical purposes, such as those using Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can be directly measured without the need for derivatization.

Attempting to derivatize other functional groups on this compound without affecting the sulfate moiety would be challenging. The conditions required for many derivatization reactions could potentially hydrolyze the sulfate ester. Conversely, the sulfate group itself is not readily derivatized under standard conditions. Therefore, in research applications, efforts are typically focused on the direct analysis of the intact sulfated metabolite rather than its chemical derivatization.

Environmental Chemistry and Biogeochemical Fate of Demethyl Naproxen Sulfate

Occurrence and Distribution in Aquatic and Terrestrial Environments

Demethyl naproxen (B1676952) sulfate (B86663) is a significant human metabolite of the widely used non-steroidal anti-inflammatory drug, naproxen. Its presence in the environment is a direct result of the incomplete removal of naproxen and its byproducts from wastewater.

Detection in Wastewater Treatment Plant Effluents and Receiving Waters

Wastewater treatment plants (WWTPs) are primary gateways for naproxen and its metabolites to enter aquatic ecosystems. nih.govresearchgate.net While naproxen can be partially broken down in these facilities, its metabolite, O-desmethyl-naproxen, has been detected in WWTP effluents at concentrations such as 0.56 μg/l. nih.gov The removal efficiency of naproxen in WWTPs can vary significantly, ranging from 40% to almost complete removal. nih.gov Consequently, both naproxen and its transformation products are released into receiving waters like rivers and surface waters. nih.govoup.com In fact, naproxen has been detected in 69% of over 100 water samples from European rivers at concentrations up to 2.027 μg/l. nih.gov The presence of these compounds in treated wastewater highlights the limitations of conventional treatment processes in handling such micropollutants. unibas.it

Presence in Groundwater and Drinking Water Systems

The contamination of groundwater and, subsequently, drinking water with pharmaceutical compounds and their metabolites is an emerging environmental issue. nih.govwikipedia.orgnih.govresearchgate.net Due to incomplete decomposition, naproxen and its metabolites have been found in groundwater, surface water, and even drinking water. nih.govunibas.it The detection of naproxen in these water sources, with concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (μg/L), indicates a potential pathway for demethyl naproxen sulfate to enter drinking water systems. nih.govnih.gov

Biodegradation and Biotransformation in Environmental Systems

The environmental journey of this compound is intricately connected to the biodegradation of its parent compound, naproxen. Microbial activities in both natural and engineered environments are central to the formation and persistence of this metabolite.

Microbial Degradation Pathways of Naproxen Leading to this compound

The formation of this compound in the environment primarily begins with the microbial O-demethylation of naproxen, which creates O-desmethyl-naproxen. nih.govnih.govresearchgate.net This initial transformation is a common step in the breakdown of naproxen by various microorganisms, including fungi and bacteria. nih.govresearchgate.net Following demethylation, O-desmethyl-naproxen can undergo a phase II biotransformation known as sulfation, resulting in the formation of this compound. amegroups.cningentaconnect.com This sulfated conjugate is a known mammalian metabolite of naproxen and has also been identified as a product of microbial transformation. amegroups.cn

Role of Demethylation and Sulfation in Environmental Fate and Persistence

The processes of demethylation and sulfation significantly alter the chemical properties of naproxen, which in turn influences its behavior and persistence in the environment. The initial demethylation increases the polarity of the molecule. Subsequent sulfation to form this compound further enhances its water solubility. This increased polarity can reduce the tendency of the compound to adsorb to soil and sediment, potentially increasing its mobility in aquatic systems. acs.org The stability of naproxen in the environment is influenced by factors such as pH, light exposure, and temperature. researchgate.net

Identification of Microbial Consortia and Specific Microorganisms Capable of Transformation

Research has identified various microorganisms and microbial consortia capable of transforming naproxen. Fungi, such as those from the Aspergillus and Cunninghamella genera, are known to effectively demethylate naproxen to O-desmethyl-naproxen. amegroups.cningentaconnect.comresearchgate.net Some Cunninghamella species can further transform O-desmethyl-naproxen into demethylnaproxen-6-O-sulfate. amegroups.cn

Bacterial degradation of naproxen has also been observed. Strains like Bacillus thuringiensis and Stenotrophomonas maltophilia can break down naproxen, with O-desmethyl-naproxen being a key intermediate. nih.govresearchgate.netnih.gov The degradation can proceed through different pathways, sometimes involving hydroxylation and the cleavage of aromatic rings. nih.gov Microbial consortia found in environments like marine sediments and methanogenic wastewater sludge have also demonstrated the ability to demethylate naproxen. researchgate.netcopernicus.org

Table 1: Environmental Occurrence of Naproxen and its Metabolite

| Compound | Location | Concentration |

| Naproxen | WWTP Effluents | 25 ng/L - 33.9 μg/L nih.gov |

| 6-O-desmethylnaproxen | WWTP Effluents | 0.56 μg/L nih.gov |

| Naproxen | European Rivers | up to 2.027 μg/L nih.gov |

Table 2: Microorganisms Involved in Naproxen Transformation

| Microorganism/Consortia | Transformation Product(s) |

| Aspergillus niger | O-desmethylnaproxen, 7-hydroxynaproxen, 7-hydroxy-O-desmethylnaproxen ingentaconnect.com |

| Cunninghamella species | Desmethylnaproxen (B1198181), Desmethylnaproxen-6-O-sulfate amegroups.cn |

| Bacillus thuringiensis | O-desmethylnaproxen, Salicylate nih.govresearchgate.net |

| Stenotrophomonas maltophilia | Naproxen degradation (pathway suggests hydroxylation) nih.gov |

| Marine Sedimentary Communities | Demethylation of naproxen copernicus.org |

| Methanogenic Wastewater Consortium | O-demethylation of naproxen researchgate.net |

Metabolic Intermediates and Ultimate Mineralization Pathways in Environmental Contexts

The environmental degradation of this compound is initiated by the cleavage of its sulfate group, a process known as desulfation. While sulfate conjugates can be more resistant to degradation than other conjugates like glucuronides, microbial communities in wastewater, surface water, and soil possess sulfatase enzymes capable of hydrolyzing the sulfate ester bond. core.ac.ukdiva-portal.orgnih.govuef.fi This initial hydrolysis reaction liberates the primary phase I metabolite, O-desmethylnaproxen (DMN), which is the key precursor for further biodegradation. nih.govuef.fi

Once formed, O-desmethylnaproxen is the central intermediate in the mineralization pathway. nih.gov The biodegradation of DMN has been studied, particularly in bacteria and fungi, which utilize it as a carbon and energy source. preprints.orgnih.gov

Bacterial Degradation: A well-documented pathway involves the bacterium Bacillus thuringiensis B1(2015b), which degrades naproxen via demethylation to O-desmethylnaproxen. nih.govnih.gov The subsequent breakdown of DMN proceeds through several key intermediates:

Hydroxylation and Ring Cleavage: O-desmethylnaproxen may undergo further hydroxylation to form intermediates like 7-hydroxy-O-desmethylnaproxen. mdpi.com The naphthalene (B1677914) ring structure is then cleaved, leading to the formation of compounds such as 2-formyl-5-hydroxyphenyl-acetate. nih.govmdpi.com

Formation of Salicylic Acid: Salicylic acid has been identified as a significant subsequent metabolite. nih.govnih.gov

Central Metabolic Entry: Salicylic acid serves as a crucial branching point. It can be hydroxylated to form catechol or gentisic acid. nih.govpreprints.org These aromatic compounds are then processed by dioxygenase enzymes, which cleave the aromatic ring to produce aliphatic molecules like cis,cis-muconic acid, maleylpyruvate, and fumarylpyruvate. nih.govpreprints.orgmdpi.com

Ultimate Mineralization: These aliphatic intermediates are funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, where they are ultimately mineralized to carbon dioxide and water. mdpi.com

Fungal Transformation: Fungi also play a role in the transformation of naproxen and its metabolites. Strains like Aspergillus niger are known to catalyze the O-demethylation of naproxen to O-desmethylnaproxen. preprints.org Notably, some fungi, such as those from the Cunninghamella genus, can not only form O-desmethylnaproxen but have also been observed to produce this compound in laboratory settings, demonstrating a metabolic capability similar to that in mammals. amegroups.cn

Table 1: Key Metabolic Intermediates in the Environmental Degradation of this compound This interactive table summarizes the degradation pathway starting from the hydrolysis of this compound.

| Precursor Compound | Key Intermediate | Further Metabolites | Mineralization Products | Key Microorganisms | Citations |

|---|---|---|---|---|---|

| This compound | O-Desmethylnaproxen (DMN) | 7-hydroxy-O-desmethylnaproxen, 2-formyl-5-hydroxyphenyl-acetate | Carbon Dioxide, Water | Bacillus thuringiensis | nih.govnih.govmdpi.com |

| O-Desmethylnaproxen (DMN) | Salicylic Acid | Catechol, Gentisic Acid | Carbon Dioxide, Water | Bacillus thuringiensis | nih.govnih.govpreprints.org |

| Catechol / Gentisic Acid | cis,cis-muconic acid, maleylpyruvate | - | Carbon Dioxide, Water | Bacillus thuringiensis | nih.govpreprints.orgmdpi.com |

| Naproxen | O-Desmethylnaproxen (DMN) | 7-hydroxynaproxen | - | Aspergillus niger | preprints.org |

Abiotic Transformation Processes (e.g., Photodegradation, Hydrolysis)

In addition to microbial metabolism, this compound is subject to non-biological, or abiotic, transformation processes in the environment. The primary mechanisms are hydrolysis and photodegradation, which would act on the molecule after its likely initial desulfation to O-desmethylnaproxen.

Hydrolysis: Chemical hydrolysis is the cleavage of chemical bonds by the action of water. For this compound, this primarily refers to the cleavage of the sulfate ester bond to yield O-desmethylnaproxen. This reaction can occur abiotically, influenced by environmental pH, but it is generally considered that enzyme-mediated hydrolysis by microorganisms is the more significant pathway for sulfate conjugates in aquatic systems. diva-portal.orgnih.gov

Photodegradation: Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. While direct studies on the photodegradation of this compound or even O-desmethylnaproxen are limited, the extensive research on the parent compound, naproxen, provides significant insights.

Mechanism: Naproxen is known to be susceptible to photodegradation through both direct absorption of solar radiation and indirect photochemical processes involving reactive oxygen species. nih.gov The core naphthalene structure common to naproxen and its metabolites is the chromophore responsible for absorbing light.

Transformation Products: The photodegradation of naproxen often involves initial steps of decarboxylation and demethylation. researchgate.net Studies have shown that simulated solar radiation can transform naproxen into various photoproducts, and in some cases, these products exhibit higher toxicity than the original compound. nih.govnih.gov It has been reported that photodegradation of naproxen can lead to the formation of O-desmethylnaproxen and salicylate, suggesting that O-desmethylnaproxen itself would be susceptible to further phototransformation. researchgate.net

Given its structural similarity to naproxen, O-desmethylnaproxen (the desulfated form of this compound) is expected to be photolabile in sunlit surface waters, contributing to its environmental attenuation.

Table 2: Abiotic Transformation Processes

| Process | Description | Key Reactant | Major Products | Citations |

|---|---|---|---|---|

| Hydrolysis | Cleavage of the sulfate ester bond, often microbially mediated. | This compound | O-Desmethylnaproxen | diva-portal.orgnih.gov |

| Photodegradation | Breakdown by solar (UV) radiation, acting on the naphthalene chromophore. | O-Desmethylnaproxen (inferred from Naproxen data) | Further degraded aromatic compounds (e.g., Salicylate), smaller organic acids. | nih.govresearchgate.netnih.govresearchgate.net |

Environmental Monitoring and Surveillance Methodologies for this compound

Effective monitoring is crucial for understanding the occurrence, fate, and potential risks of this compound in the environment. Analytical methods typically target the more stable and frequently studied O-desmethylnaproxen, often measuring the total concentration after a hydrolysis step that converts the sulfated (and other conjugated) forms back to O-desmethylnaproxen. diva-portal.orgcdc.gov

Sample Preparation and Extraction: Environmental samples, such as surface water and wastewater, are complex matrices. Therefore, a sample preparation step is required to isolate and concentrate the analytes of interest before instrumental analysis.

Solid-Phase Extraction (SPE): This is the most common technique used for extracting O-desmethylnaproxen and related compounds from water samples. europa.eunih.govresearchgate.netnih.gov It uses a solid sorbent material to adsorb the target compounds from the liquid sample, which are then eluted with a small volume of an organic solvent.

Hydrolysis Step: To measure the total environmental load, including conjugated forms like this compound, samples are often subjected to enzymatic (using sulfatase enzymes) or chemical (acid or base) hydrolysis prior to extraction. diva-portal.orgcdc.govnih.gov This step ensures that the conjugates are cleaved, and the total amount of O-desmethylnaproxen is quantified.

Analytical Instrumentation: The analysis and quantification of O-desmethylnaproxen at trace levels found in the environment (ng/L to µg/L) require highly sensitive and selective instrumentation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the analysis of naproxen metabolites in environmental matrices. europa.eunih.govresearchgate.netplos.org It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry detection.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but it typically requires a chemical derivatization step to make the polar analytes volatile enough for gas chromatography. nih.govresearchgate.netwalshmedicalmedia.com

Table 3: Common Methodologies for Environmental Monitoring of Naproxen Metabolites

| Step | Technique | Description | Common Application | Citations |

|---|---|---|---|---|

| Sample Hydrolysis | Enzymatic or Chemical Hydrolysis | Cleaves sulfate and other conjugates to measure the total metabolite concentration. | Analysis of total O-desmethylnaproxen in wastewater and urine. | diva-portal.orgcdc.govnih.gov |

| Extraction & Concentration | Solid-Phase Extraction (SPE) | Isolates and concentrates analytes from complex water samples. | Pre-treatment of surface water and wastewater samples. | europa.euresearchgate.netnih.gov |

| Separation & Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides highly sensitive and selective separation and quantification of target analytes. | Primary analytical technique for O-desmethylnaproxen in environmental samples. | nih.govresearchgate.netplos.org |

| Separation & Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative technique requiring a derivatization step for polar analytes like O-desmethylnaproxen. | Used for analyzing O-desmethylnaproxen in various water samples. | researchgate.netwalshmedicalmedia.com |

Structural Elucidation and Spectroscopic Characterization of Demethyl Naproxen Sulfate and Its Precursors/metabolites

Application of Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including drug metabolites. numberanalytics.comfrontiersin.org Advanced NMR methods, particularly two-dimensional (2D) techniques, are indispensable for assigning the specific stereochemistry and regiochemistry of Demethyl Naproxen (B1676952) Sulfate (B86663) and its precursors.

For the precursor, (S)-O-Desmethylnaproxen, ¹H-NMR spectroscopy provides initial structural confirmation. chemodex.com To establish the stereochemistry and resolve complex structural features, more advanced NMR experiments are employed. numberanalytics.com Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify proton-proton coupling networks within the molecule. numberanalytics.comipb.pt HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with directly attached and long-range carbons, respectively, which is vital for assigning the carbon skeleton. numberanalytics.com

The regiochemical assignment of the sulfate group in Demethyl Naproxen Sulfate is confirmed by the changes in chemical shifts of the aromatic protons and carbons in the naphthalene (B1677914) ring system compared to its precursor, O-Desmethylnaproxen. The attachment of the electron-withdrawing sulfate group typically causes a downfield shift in the signals of nearby protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine through-space proximity between protons, further confirming the stereochemical integrity of the chiral center after metabolism. numberanalytics.com While specific NMR data for this compound is not extensively published, the application of these standard advanced NMR techniques on isolated or synthesized standards would provide definitive structural proof. amegroups.cnebi.ac.uk

The integration of HPLC with NMR (HPLC-NMR) allows for the direct analysis of metabolites from biological fluids like urine, simplifying the spectra and enabling the characterization of compounds like the O-desmethyl metabolite of naproxen without extensive purification. wdh.ac.idresearchgate.net

Table 1: Key NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H-NMR | Provides information about the chemical environment of protons. | Initial identification of proton signals. |

| COSY/TOCSY | Identifies proton-proton coupling networks. numberanalytics.comipb.pt | Establishes connectivity within the ethyl and naphthalene moieties. |

| HSQC/HMBC | Correlates protons to their attached carbons and through multiple bonds. numberanalytics.com | Assigns the carbon skeleton and confirms the position of the sulfate group. |

| NOESY/ROESY | Determines through-space proximity of protons. numberanalytics.com | Confirms stereochemistry at the chiral center. |

Mass Spectrometry Fragmentation Patterns and Accurate Mass Determination for Structural Confirmation

Mass spectrometry (MS) is a highly sensitive and specific technique for identifying and quantifying drug metabolites. ijpsjournal.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex biological samples. ijpsjournal.comnih.govplos.org

The structural confirmation of this compound is heavily reliant on accurate mass measurements and the analysis of its fragmentation patterns in tandem mass spectrometry (MS/MS). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, often at the parts-per-billion (ppb) level, which allows for the confident determination of the elemental composition of the parent ion and its fragments. lcms.czwaters.com

For this compound, the deprotonated molecule [M-H]⁻ is typically observed in negative ion mode electrospray ionization (ESI). The accurate mass of this ion is measured to confirm its elemental formula, C₁₃H₁₁O₆S⁻. waters.comechemi.com

The fragmentation of this compound in MS/MS experiments provides crucial structural information. A characteristic loss of SO₃ (80 Da) from the precursor ion is a key indicator of a sulfate conjugate, leading to the formation of the desmethylnaproxen (B1198181) fragment ion at m/z 215. amegroups.cn Further fragmentation of the m/z 215 ion can yield fragments characteristic of the desmethylnaproxen structure, such as the loss of CO₂ (44 Da) to produce a fragment at m/z 171. amegroups.cnlcms.cz The presence of fine isotope patterns, particularly for sulfur (³³S and ³⁴S), further increases confidence in the identification. waters.com

The precursor, O-Desmethylnaproxen, shows a deprotonated molecule at an exact mass of approximately 216.0786 g/mol . nih.gov Its fragmentation would typically involve the loss of CO₂. Naproxen itself shows a prominent molecular ion at m/z 230 in positive mode and its fragmentation is characterized by the loss of CO₂ to yield a fragment at m/z 185. arabjchem.org

Table 2: Key Mass Spectrometry Data for this compound and Precursors

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | ESI (-) | 295.03 | 215 (loss of SO₃), 171 (loss of SO₃ and CO₂) | amegroups.cnlcms.czwaters.com |

| O-Desmethylnaproxen | ESI (+) | 217.0859 | 171.1, 185.1 | nih.gov |

| Naproxen | EI (+) | 230 | 185 (loss of CO₂), 170, 154, 139 | arabjchem.org |

| Naproxen Glucuronide | ESI (+) | 407 (M+H)⁺ | 212.08320, 185.09606 | lcms.cz |

Chromatographic Retention Behavior and Spectral Signatures as Identification Criteria

High-performance liquid chromatography (HPLC) is the standard separation technique used for the analysis of naproxen and its metabolites in biological fluids. impactfactor.orgipinnovative.comoup.comnih.gov The retention behavior of this compound and its precursors is a key identification parameter.

In reversed-phase HPLC, which typically uses a C18 column, the elution order of compounds is generally based on their polarity. Naproxen, being the most lipophilic, will have the longest retention time. Its primary metabolite, O-Desmethylnaproxen, is more polar due to the presence of a hydroxyl group and will therefore elute earlier than naproxen. nih.govplos.org this compound, being a highly polar sulfate conjugate, will have the shortest retention time of the three. amegroups.cn For example, in one study, this compound co-eluted with another polar metabolite at a retention time of 4.8 minutes. waters.com

The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like methanol (B129727) or acetonitrile), can be optimized to achieve the best separation. nih.govplos.orgoup.com

In addition to retention time, UV-Vis spectral signatures are also used for identification. Naproxen has characteristic UV absorbance maxima. The UV spectrum of O-Desmethylnaproxen is expected to be similar to that of naproxen, though minor shifts may occur due to the change in the substituent on the naphthalene ring. The sulfation of the hydroxyl group in this compound is also likely to cause subtle changes in its UV-Vis spectrum. Spectrophotometric methods have been developed for the determination of naproxen and its analogs, which rely on these spectral properties. ije.irresearchgate.net Derivative spectrophotometry can be employed to enhance the resolution of spectral features and quantify the distribution of the drug in different phases.

Table 3: Typical Chromatographic and Spectroscopic Properties

| Compound | Typical HPLC Column | Relative Retention Order (Reversed-Phase) | Key UV Absorbance Maxima (λmax) |

|---|---|---|---|

| This compound | C18 | 1 (most polar) | Similar to Naproxen, with potential minor shifts |

| O-Desmethylnaproxen | C18 | 2 | Similar to Naproxen |

| Naproxen | C18 | 3 (least polar) | ~262, 272, 330 nm |

Spectroscopic Analysis of Structurally Related Analogs and Synthetic Standards

The definitive identification of metabolites like this compound relies on a comparison of their spectroscopic and chromatographic data with that of authentic, synthesized standards. The synthesis of naproxen analogs and derivatives is well-documented and provides a source of reference compounds. banglajol.infonih.govinnovareacademics.indovepress.comresearchgate.net

The synthesis of O-Desmethylnaproxen can be achieved from naproxen. An authentic standard of (S)-O-Desmethylnaproxen is commercially available, allowing for direct comparison of its properties. chemodex.com Similarly, the synthesis of this compound would provide the necessary reference material for unequivocal identification.

Spectroscopic data from structurally related analogs, such as other naproxen esters or amide derivatives, can provide valuable information for interpreting the spectra of this compound. banglajol.infodovepress.com For instance, the analysis of naproxen glucuronide, another major metabolite, shows characteristic fragmentation patterns that can be compared and contrasted with those of the sulfate conjugate. lcms.cz The synthesis and analysis of various naproxen derivatives help in building a library of spectral data that aids in the identification of unknown metabolites. innovareacademics.indovepress.com The FT-IR and Raman spectra of naproxen and its combination products have also been studied, providing additional vibrational spectroscopic data for characterization. bohrium.com

By comparing the NMR, mass spectrometry, and chromatographic data of the putative metabolite with those of a synthesized standard, its structure can be confirmed with a high degree of confidence.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naproxen |

| (S)-O-Desmethylnaproxen |

| O-Desmethylnaproxen |

| Naproxen Glucuronide |

| Naproxen esters |

Advanced Research Perspectives and Future Directions

Molecular Modeling and Computational Chemistry of Demethyl Naproxen (B1676952) Sulfate (B86663) and Enzyme Interactions

Computational chemistry and molecular modeling provide powerful tools to investigate the interactions between Demethyl Naproxen Sulfate and metabolizing enzymes at an atomic level. arabjchem.orgbiomedres.us These methods are crucial for understanding the structural basis of enzyme selectivity and efficiency in the biotransformation of naproxen's primary metabolite, O-desmethylnaproxen (O-DMN). nih.govresearchgate.net Semi-empirical molecular orbital calculations and density functional theory (DFT) have been employed to study naproxen and its derivatives, determining properties like bond lengths, charge distribution, and heat of formation, which help in predicting metabolic weak points. arabjchem.orgjksus.org

Molecular docking simulations, a key computational technique, have been used to predict the binding affinity and orientation of naproxen and its analogues within the active sites of enzymes like cyclooxygenase (COX). nih.govnih.govnih.gov These studies reveal critical amino acid residues responsible for inhibitor binding and offer insights into the drug's mechanism of action. nih.gov This same approach is fundamental to exploring how O-DMN, the precursor to this compound, fits into the active sites of Phase II enzymes.

The metabolic journey from naproxen to its excreted conjugates involves several key enzymatic steps, primarily demethylation followed by sulfation and glucuronidation. O-DMN is sulfated by specific human cytosolic sulfotransferase (SULT) isoforms, namely SULT1A1, SULT1B1, and SULT1E1. nih.gov Molecular simulations can model the binding of O-DMN within the active sites of these SULTs. Such models help elucidate why certain isoforms are more active than others. For instance, SULT1A1, which is highly expressed in the liver, demonstrates the highest affinity for O-DMN sulfation. nih.gov

Similarly, O-DMN undergoes extensive glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov Computational simulations can predict how O-DMN docks into the binding pockets of various UGT isoforms. Research has identified that UGT1A1, 1A7, 1A9, and 1A10 catalyze both phenolic and acyl glucuronidation of desmethylnaproxen (B1198181). researchgate.netnih.gov Molecular dynamics (MD) simulations can further investigate the stability of these enzyme-substrate complexes over time, providing a dynamic picture of the catalytic process. acs.org

| Metabolic Pathway | Metabolite | Key Enzymes Involved | Kinetic Parameter (Km) Highlights |

|---|---|---|---|

| Demethylation | O-Desmethylnaproxen (O-DMN) | CYP1A2, CYP2C9 nih.govmedchemexpress.com | N/A in provided sources |

| Sulfation | This compound | SULT1A1, SULT1B1, SULT1E1 nih.gov | O-DMN Km for SULT1A1: 84 µM nih.gov |

| Glucuronidation | Desmethylnaproxen Glucuronide | UGT1A1, 1A7, 1A9, 1A10 (Phenolic and Acyl) nih.gov | Atypical kinetics observed for several UGTs nih.gov |

| UGT1A3, 1A6, 2B7 (Acyl only) nih.gov |

Computational models are increasingly used to predict the environmental fate of pharmaceuticals and their metabolites. acs.org For this compound, these models can estimate key physicochemical properties that influence its distribution and persistence in the environment. While naproxen itself is considered slowly biodegradable, its metabolites may have different fates. astrazeneca.com

The transformation from naproxen to O-demethylnaproxen alters the compound's properties, which in turn affects its environmental behavior, such as plant uptake. nih.gov Studies have shown that demethylated counterparts of some contaminants exhibit decreased plant uptake and limited translocation. nih.govresearchgate.net Computational tools can predict how the addition of a sulfate group to O-DMN further changes properties like water solubility and potential for bioaccumulation. A significant environmental consideration is the potential for conjugated metabolites to revert to their parent forms, which could re-introduce O-demethylnaproxen or even naproxen into the ecosystem. astrazeneca.com

Simulation of Enzymatic Binding and Catalysis in Sulfation and Glucuronidation

Development of Novel Biocatalytic Systems for Demethylation and Sulfation

There is growing interest in using biocatalytic systems, which employ microorganisms or isolated enzymes, for synthesizing drug metabolites in a controlled and environmentally friendly manner. Research has demonstrated that certain microorganisms are capable of performing key transformations on naproxen. For example, the fungus Aspergillus niger can O-demethylate naproxen to produce O-DMN. researchgate.net Furthermore, an anaerobic wastewater consortium has been identified that effectively transforms naproxen into O-desmethylnaproxen through demethylation, linking the process to a syntrophic relationship between specific bacteria and archaea. nih.gov

These findings open the door to developing novel bioreactor systems. Such systems could utilize whole microbial cells or immobilized enzymes (like CYPs for demethylation and SULTs for sulfation) to produce this compound. This approach is not only valuable for generating analytical standards for research but also offers a green alternative to traditional chemical synthesis. rsc.org

Research on the Stereochemical Implications of Demethylation and Sulfation Pathways

Naproxen is commercially sold as a single enantiomer, (S)-naproxen, because the (R)-enantiomer is associated with greater toxicity. viamedica.plnih.gov The stereochemistry of drug metabolism is therefore of paramount importance. The metabolic chiral inversion of 2-arylpropionic acids (profens) is a known phenomenon, though its extent varies between different drugs. viamedica.plviamedica.pl

Research into the demethylation of naproxen has shown that the key cytochrome P450 enzymes, CYP1A2 and CYP2C9, metabolize both (R)- and (S)-naproxen. medchemexpress.com A critical area of ongoing research is to determine whether the demethylation and subsequent sulfation steps proceed stereoselectively. It is crucial to understand if the (S)-configuration of the chiral center is retained throughout the metabolic pathway to form (S)-Demethyl Naproxen Sulfate. Any loss of stereochemical purity could have significant pharmacological and toxicological implications. Future studies will likely focus on characterizing the stereospecificity of the SULT and UGT enzymes involved in conjugating O-DMN.

Integration of Omics Technologies (e.g., Metabolomics) for Comprehensive Pathway Elucidation

Omics technologies, particularly metabolomics, offer a powerful, holistic approach to understanding the complete metabolic footprint of a drug. nih.gov By analyzing global changes in small-molecule metabolites in biological fluids like plasma and urine, researchers can move beyond tracking a single metabolic pathway and instead map the broader systemic impact of a drug. biorxiv.orgresearchgate.net

Metabolomics studies on naproxen, using techniques like nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS), have revealed significant alterations in endogenous metabolic pathways, including the tricarboxylic acid (TCA) cycle and tryptophan metabolism. nih.govresearchgate.net These studies provide a comprehensive picture of the biochemical perturbations caused by naproxen. biorxiv.orgresearchgate.net Integrating these omics data allows for a more complete elucidation of the biotransformation pathways of naproxen. This includes not only confirming the roles of demethylation and sulfation but also identifying potential downstream effects and secondary metabolic pathways that are impacted by the presence of naproxen and its metabolites, including this compound.

Role of this compound in Complex Mixtures or Environmental Matrices